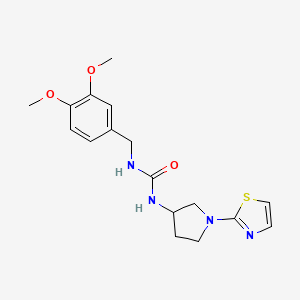

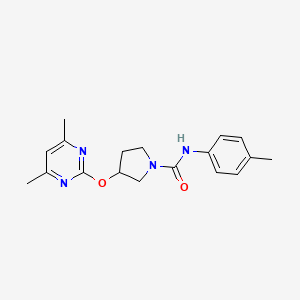

1-(3,4-二甲氧基苄基)-3-(1-(噻唑-2-基)吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives as potential anticancer agents has been a focus of recent research. In one study, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity while reducing acute oral toxicity. The synthesized compounds were evaluated for their ability to inhibit PI3Ks and mTORC1, and one particular compound with a 2-(dialkylamino)ethylurea moiety showed promising results in both antiproliferative activity and reduced toxicity .

Molecular Structure Analysis

The molecular structure of these urea derivatives is crucial for their function as anticancer agents. The compounds synthesized in the study mentioned above contain a benzothiazole moiety, which is known for its antiproliferative properties. The presence of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole is particularly significant, as it contributes to the compound's ability to inhibit PI3K and mTOR, which are important targets in cancer therapy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of urea linkages between the alkyl group and the benzothiazole-substituted pyridine. The synthesis process would require careful control of reaction conditions to ensure the formation of the desired products with the correct substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for their biological activity and pharmacokinetic profile. While specific properties such as solubility, stability, and melting point are not provided, the reduced acute oral toxicity of the compounds suggests that the modifications in their structure have favorably altered their physicochemical properties to enhance their safety profile. The antiproliferative activities of these compounds against various cancer cell lines, including HCT116, MCF-7, U87 MG, and A549, indicate that they possess the necessary properties to enter cells and exert their inhibitory effects on PI3K and mTOR .

Case Studies and Biological Evaluation

The biological evaluation of these compounds has shown that they have significant antiproliferative effects on cancer cell lines. For instance, compound 2f was able to effectively inhibit tumor growth in a mice S180 homograft model, demonstrating the potential of these compounds as anticancer agents. Another study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib . These case studies highlight the therapeutic potential of urea derivatives in cancer treatment.

科学研究应用

合成和结构表征

对具有相似结构基序的化合物进行的研究,例如脲衍生物和含有噻唑和吡咯烷基团的化合物,通常集中于它们的合成和结构表征。例如,研究已经开发出合成各种脲衍生物的方法,这些衍生物在药物化学和材料科学中具有潜在应用。这些化合物利用 X 射线晶体学、核磁共振和红外光谱等技术进行表征,以确定它们的分子结构和分子内相互作用的性质 (Grunder-Klotz & Ehrhardt, 1991)。

生物活性与应用

含有脲、噻唑和二甲氧基苄基的化合物因其生物活性而受到研究,包括杀菌、抗癌和抗氧化特性。例如,某些脲衍生物对各种病原体表现出优异的杀菌活性,表明在农业和制药领域具有潜在应用 (Song 等,2008)。此外,噻唑的衍生物显示出显着的抗氧化活性,表明它们在对抗氧化应激相关疾病方面很有用 (Abd-Almonuim 等,2020)。

材料科学与光电学

在材料科学中,类似于“1-(3,4-二甲氧基苄基)-3-(1-(噻唑-2-基)吡咯烷-3-基)脲”的衍生物因其光电特性而受到探索。例如,具有噻唑并噻唑部分的化合物表现出强烈的荧光和可逆电致变色,使其在光电器件、电子转移传感和其他光化学应用中具有吸引力 (Woodward 等,2017)。

属性

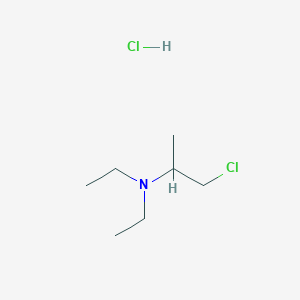

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-23-14-4-3-12(9-15(14)24-2)10-19-16(22)20-13-5-7-21(11-13)17-18-6-8-25-17/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCETOTBLBCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=NC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)

![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)

![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)